2-Amino-4-chlorobiphenyl

Vue d'ensemble

Description

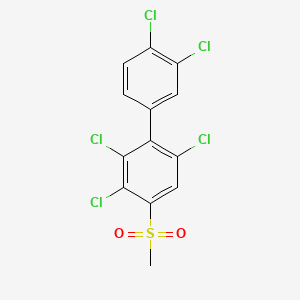

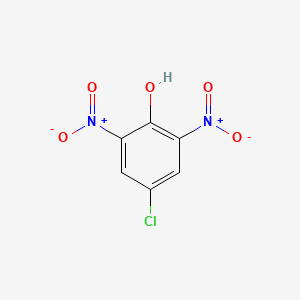

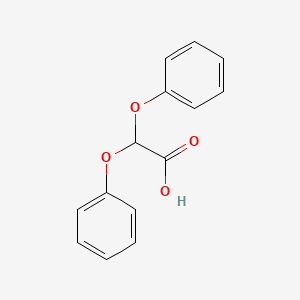

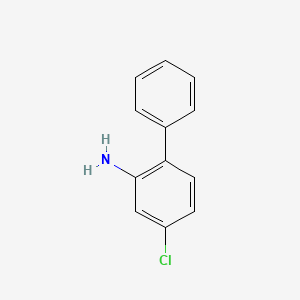

2-Amino-4-chlorobiphenyl, also known as 4’-Chloro-[1,1’-biphenyl]-2-amine, is a chemical compound with the molecular formula C12H10ClN . It is used as a reagent in the synthesis of Boscalid .

Molecular Structure Analysis

The molecular weight of 2-Amino-4-chlorobiphenyl is 203.67 g/mol . The InChI code for this compound is 1S/C12H10ClN.ClH/c13-10-7-5-9 (6-8-10)11-3-1-2-4-12 (11)14;/h1-8H,14H2;1H .Physical And Chemical Properties Analysis

2-Amino-4-chlorobiphenyl is a solid at 20 degrees Celsius . It has a melting point range of 45.0 to 49.0 degrees Celsius . It is soluble in methanol .Applications De Recherche Scientifique

Synthesis and Industrial Applications

- Synthesis of Boscalid® : 2-Amino-4-chlorobiphenyl is a key intermediate in the industrial synthesis of the fungicide Boscalid®. A continuous-flow synthesis protocol involving Suzuki-Miyaura cross-coupling and subsequent hydrogenation yields 2-amino-4-chlorobiphenyl with high yield and selectivity (Glasnov & Kappe, 2010).

Microbial Biodegradation

- Biodegradation by Bacterial Strains : Bacterial strains like Achromobacter sp. and Bacillus brevis can degrade 4-chlorobiphenyl, producing 4-chlorobenzoic acid as a major metabolic product. This process involves hydroxylation and fission pathways (Massé et al., 1984).

- Response of Burkholderia xenovorans LB400 : Exposure to 4-chlorobiphenyl affects the physiology and proteome of Burkholderia xenovorans LB400, a polychlorobiphenyl-degrader. The strain shows stress responses similar to those induced by heat shock and oxidative stress (Agulló et al., 2007).

Photocatalytic Degradation

- Photocatalysis in Aqueous TiO2 Suspensions : Studies have investigated the degradation of 2-chlorobiphenyl in aqueous TiO2 suspensions under UV light. The degradation process was not enhanced by the addition of inorganic oxidants (Wang & Hong, 1999).

Enzymatic Assays

- Microsomal Enzyme Assays : 4-Chlorobiphenyl can be used in in vitro assays to determine microsomal monooxygenase activity in rats, helping to distinguish between different types of enzyme inducers (Parkinson et al., 1980).

Environmental Monitoring

- Monitoring Biodegradation in Soil : Quantitative PCR, bioassays, and chemical analysis have been used to monitor 4-chlorobiphenyl biodegradation in soil microcosms. These methods help in assessing the efficiency of bioremediation strategies involving bacterial strains like Pseudomonas sp. (Ducrocq et al., 1999).

Safety and Hazards

2-Amino-4-chlorobiphenyl is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Relevant Papers One relevant paper discusses the field resistance to boscalid and molecular mechanisms of strawberry Botrytis cinerea in Chongqing, China . The paper provides insights into the occurrence and mechanism of boscalid resistance in B. cinerea, which could be useful for formulating strawberry gray mold management strategies and for the development of succinic dehydrogenase inhibitors (SDHIs) fungicides .

Propriétés

IUPAC Name |

5-chloro-2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGNKLJXZBMJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330574 | |

| Record name | 4-Chloro-1,1'-biphenyl-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chlorobiphenyl | |

CAS RN |

90-48-2 | |

| Record name | 4-Chloro-1,1'-biphenyl-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

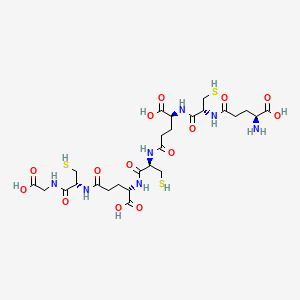

![N-butylbutan-1-amine;chromium(3+);N-cyclohexylcyclohexanamine;hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate](/img/structure/B1616653.png)